molecular formula C23H39NO3 B14184415 N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide CAS No. 920277-57-2

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide

Cat. No.: B14184415
CAS No.: 920277-57-2
M. Wt: 377.6 g/mol
InChI Key: CGICPOCCCFKHPY-HMTLIYDFSA-N
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Description

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group, a heptyl chain, and a dihydroxynonan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting with the preparation of the dihydroxynonan intermediate. This intermediate can be synthesized through a series of reactions including hydroxylation and protection-deprotection steps. The final step involves the coupling of the dihydroxynonan intermediate with 4-heptylbenzoyl chloride under basic conditions to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the benzamide group can yield primary or secondary amines .

Scientific Research Applications

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
  • N-[(2S,3R,4E,8E,10E)-1,3-Dihydroxy-4,8,10-octadecatrien-2-yl]hexadecanamide
  • Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate

Uniqueness

N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in a distinct manner, making it a valuable compound for research and development .

Properties

CAS No.

920277-57-2

Molecular Formula

C23H39NO3

Molecular Weight

377.6 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxynonan-2-yl]-4-heptylbenzamide

InChI

InChI=1S/C23H39NO3/c1-3-5-7-9-10-12-19-14-16-20(17-15-19)23(27)24-21(18-25)22(26)13-11-8-6-4-2/h14-17,21-22,25-26H,3-13,18H2,1-2H3,(H,24,27)/t21-,22?/m0/s1

InChI Key

CGICPOCCCFKHPY-HMTLIYDFSA-N

Isomeric SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)C(CCCCCC)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(CCCCCC)O

Origin of Product

United States

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